molecular formula C12H17ClN2O2 B7508283 5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

Cat. No. B7508283
M. Wt: 256.73 g/mol
InChI Key: ROUUIKNKOQSGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as JNJ-1930942 and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of JNJ-1930942 involves blocking the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This compound has also been found to inhibit the activity of transient receptor potential channels and acid-sensing ion channels, which are involved in the detection of painful stimuli. By blocking these channels, JNJ-1930942 can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
The biochemical and physiological effects of JNJ-1930942 have been studied in several animal models. This compound has been found to have analgesic effects in models of acute and chronic pain. Additionally, JNJ-1930942 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using JNJ-1930942 in lab experiments is its specificity for voltage-gated sodium channels, transient receptor potential channels, and acid-sensing ion channels. This specificity allows researchers to study the effects of blocking these channels on pain transmission and inflammation. However, one limitation of using JNJ-1930942 is its potential toxicity. This compound has been found to have toxic effects on the liver and kidneys in animal studies, which may limit its use in clinical trials.

Future Directions

There are several future directions for research on JNJ-1930942. One direction is to further investigate its potential as a pain reliever. This compound has shown promise in animal models of acute and chronic pain, and further studies are needed to determine its efficacy in humans. Another direction is to investigate the potential of JNJ-1930942 as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory effects in animal models, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Finally, future research could focus on developing analogs of JNJ-1930942 that have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide involves several steps. The starting material is furan-2-carboxylic acid, which is converted into an acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-4-piperidone to form the corresponding amide. Finally, the amide is chlorinated using thionyl chloride to give the desired product.

Scientific Research Applications

The potential therapeutic applications of 5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide have been investigated in several studies. This compound has been found to have activity against a variety of targets, including voltage-gated sodium channels, transient receptor potential channels, and acid-sensing ion channels. These targets are involved in pain sensation, and therefore, JNJ-1930942 has been studied for its potential use as a pain reliever.

properties

IUPAC Name

5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-14-7-5-9(6-8-14)15(2)12(16)10-3-4-11(13)17-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUUIKNKOQSGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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